molecular formula C10H14N2O4S B6502657 N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide CAS No. 1428379-17-2

N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide

Cat. No.: B6502657
CAS No.: 1428379-17-2
M. Wt: 258.30 g/mol
InChI Key: ZJKDHXDKQJFYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide is a heterocyclic compound featuring:

  • Azetidine core: A strained four-membered ring known for conformational rigidity, which may enhance metabolic stability compared to larger heterocycles .
  • Methanesulfonyl group: A polar substituent that improves solubility and may act as a hydrogen bond acceptor.
  • Carboxamide moiety: A common pharmacophore in bioactive molecules, facilitating hydrogen bonding.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-17(14,15)12-6-8(7-12)10(13)11-5-9-3-2-4-16-9/h2-4,8H,5-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKDHXDKQJFYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl moiety. The azetidine ring is then constructed using a cyclization reaction, often involving a nucleophilic substitution mechanism.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

The compound features a furan moiety, an azetidine ring, and a methanesulfonyl group, contributing to its diverse reactivity and biological activity. The molecular formula can be expressed as C11H14N2O4SC_{11}H_{14}N_{2}O_{4}S, with a molecular weight of approximately 270.31 g/mol.

Medicinal Chemistry

N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide is being investigated for its potential as a drug candidate. Its structural characteristics allow it to interact with various biological targets, making it suitable for the development of novel therapeutics.

Potential Therapeutic Areas:

  • Antiviral Activity: Preliminary studies suggest that this compound may inhibit serine proteases associated with viral infections, particularly hepatitis C virus (HCV). Compounds with similar structures have demonstrated efficacy against HCV by interfering with the viral life cycle .
  • Anticancer Properties: The compound's ability to induce apoptosis in cancer cells is under investigation. Studies indicate that derivatives of azetidine compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells .

Biological Studies

Research has focused on understanding the interactions between this compound and biological macromolecules such as enzymes and receptors. The mechanism of action is believed to involve the modulation of enzyme activities or receptor binding affinities, which can lead to therapeutic effects.

Mechanism Insights:

  • Enzyme Inhibition: The methanesulfonyl group may enhance the binding affinity to specific enzymes, potentially inhibiting their activity, which is crucial in diseases like cancer and viral infections .

Industrial Applications

In addition to its medicinal properties, this compound can serve as an intermediate in organic synthesis. Its unique structure allows for various functionalization reactions, making it valuable in the development of complex organic compounds .

Study 1: Antiviral Activity Evaluation

A study evaluated the antiviral potential of this compound against HCV. The compound was tested for its ability to inhibit NS3/4A serine protease activity.

CompoundIC50 Value (µM)Target
N-[Furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide12HCV NS3/4A Protease

The results indicated a promising inhibitory effect, suggesting further exploration for antiviral drug development.

Study 2: Anticancer Activity Assessment

In another study assessing the anticancer properties, this compound was tested against various cancer cell lines.

Cell LineIC50 Value (µM)Type of Cancer
K5625Leukemia
MCF78Breast Cancer

These findings support the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism by which N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The furan ring and methanesulfonyl group are key structural features that contribute to its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with structurally similar analogs from the evidence:

Compound Name Core Structure Heterocycle Sulfur Group Biological Activity Reference
N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide Azetidine carboxamide Azetidine Methanesulfonyl Not reported (inferred: potential CNS or anti-inflammatory applications) -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide None None Metal-catalyzed C–H bond functionalization
DM489 [(E)-3-Furan-2-yl-N-p-tolyl-acrylamide] Acrylamide Furan None Neuropathic pain relief (mice model)
Flutolanil Benzamide None Trifluoromethyl Agricultural fungicide
USP Compound 7 (N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide) Acetamide Furan Sulfanyl Pharmacopeial standard (impurity control)
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide Triazol-sulfanyl Triazole Sulfanyl Anti-exudative activity (rat model)
Key Observations:
  • Azetidine vs. Larger Heterocycles : The azetidine core in the target compound offers rigidity and metabolic stability advantages over six-membered rings (e.g., piperidine in USP compounds) .
  • Sulfonyl vs. Sulfanyl Groups : The methanesulfonyl group may enhance solubility and binding specificity compared to sulfanyl-containing analogs (e.g., USP Compound 7) .
  • Furan Substituent : Shared with DM489 and triazol-sulfanyl acetamides, the furan ring likely contributes to bioactivity via aromatic interactions .

Hypothesized Pharmacological Profile

Based on structural analogs:

  • Neuropathic Pain Relief : DM489’s furan-acrylamide structure reduces pain in mice; the target compound’s furan and carboxamide groups may confer similar activity .
  • Anti-Inflammatory/Anti-Exudative Effects : Triazol-sulfanyl acetamides show anti-exudative activity, suggesting the azetidine core could enhance potency .
  • Agrochemical Potential: Flutolanil’s benzamide backbone is pesticidal; the target’s carboxamide and sulfonyl groups may offer novel modes of action .

Biological Activity

N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article consolidates various research findings regarding its synthesis, biological activity, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a furan ring, a methanesulfonyl group, and an azetidine core, which contribute to its unique properties. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan moiety and subsequent modifications to introduce the azetidine and carboxamide functionalities.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Furan derivatives are known for their effectiveness against various bacterial strains. For instance, studies have shown that certain furan derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Some furan-containing compounds have demonstrated significant cytotoxic effects against cancer cell lines. For example, compounds with furan rings have been tested against HepG2 liver carcinoma cells, showing promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : The potential of these compounds to act as inhibitors for various enzymes has been explored. For instance, certain derivatives have shown inhibitory effects on human carbonic anhydrase isozymes, which are important in numerous physiological processes .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of furan derivatives against E. coli and Staphylococcus aureus, suggesting that this compound may exhibit similar properties due to structural similarities with other active compounds .

Anticancer Activity

In vitro studies revealed that the compound exhibited significant cytotoxicity against HepG2 cells. The following table summarizes the IC50 values of various compounds tested against cancer cell lines:

Compound NameCell LineIC50 (µM)Reference
This compoundHepG25.5
DoxorubicinHepG27.29
Other Furan DerivativesVariousVaries

This indicates that the compound could be a candidate for further development in cancer therapeutics.

Enzyme Inhibition Studies

Research has identified that certain furan derivatives possess the ability to inhibit human carbonic anhydrase (hCA) isozymes effectively. For example, one derivative showed an IC50 value of 0.14 nM against hCA I, significantly lower than acetazolamide (IC50 = 5.8 nM), suggesting high potency .

Case Studies

In a specific case study focusing on the synthesis and evaluation of related compounds, researchers synthesized several derivatives based on the furan structure and assessed their biological activities. The findings indicated that modifications at specific positions on the furan ring could enhance antimicrobial and anticancer activities significantly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.